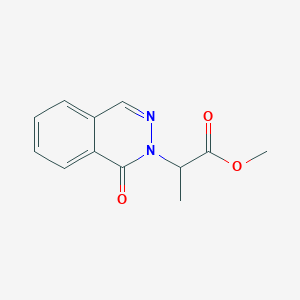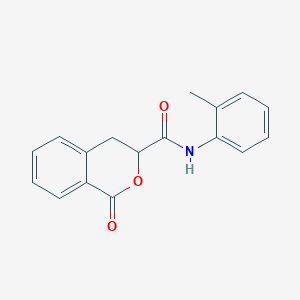![molecular formula C12H13N3S B4109815 4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine](/img/structure/B4109815.png)
4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine
Übersicht
Beschreibung
4-methyl-6-[2-(methylthio)phenyl]pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTA and is a member of the pyrimidine family of organic compounds. MTA has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
MTA exerts its effects by inhibiting the activity of S-adenosylmethionine (SAM) decarboxylase, which is an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. By inhibiting SAM decarboxylase, MTA reduces polyamine levels, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MTA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and DNA damage. MTA has also been shown to increase the activity of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. In addition, MTA has been shown to improve mitochondrial function and reduce the levels of reactive oxygen species, which are involved in various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MTA has several advantages for lab experiments, including its ability to inhibit SAM decarboxylase, which is a key enzyme in polyamine biosynthesis. MTA is also relatively stable and can be easily synthesized using various methods. However, MTA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on MTA, including developing new analogs with improved efficacy and reduced toxicity. MTA can also be used as a lead compound to develop new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. In addition, MTA can be used to study the role of polyamines in various physiological processes and diseases.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. In cancer research, MTA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, MTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, MTA has been used as a lead compound to develop new drugs with improved efficacy.
Eigenschaften
IUPAC Name |
4-methyl-6-(2-methylsulfanylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-7-10(15-12(13)14-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBBUDUSPZKKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-hydroxyacrylonitrile](/img/structure/B4109746.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)butanamide](/img/structure/B4109753.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)


![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)


![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)